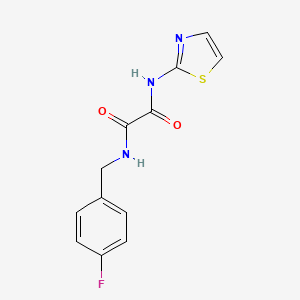

N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a thiazol-2-yl moiety at the N2 position. Oxalamides are a versatile class of compounds with applications spanning antiviral agents, enzyme inhibitors, and flavoring agents, depending on their substituents . The fluorine atom on the benzyl group likely enhances metabolic stability and lipophilicity, while the thiazole ring may contribute to hydrogen bonding and π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2S/c13-9-3-1-8(2-4-9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLUZUQBTDQGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NC2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzyl or thiazolyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the oxalamide structure can enhance its efficacy against specific tumors. For instance, compounds structurally related to this oxalamide have demonstrated promising results in inhibiting tumor growth in xenograft models.

2. Neurological Disorders

The compound is being investigated for its potential in treating neurological conditions. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration as a therapeutic agent for disorders such as epilepsy and depression. Preliminary studies suggest that it may act on GABA-A receptors, similar to other known modulators .

Biological Research Applications

1. Biochemical Probes

N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is utilized as a biochemical probe to study cellular processes. Its ability to interact with specific proteins allows researchers to elucidate mechanisms of action within cellular pathways. This application is particularly relevant in understanding disease mechanisms at the molecular level .

2. Enzyme Inhibition Studies

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can affect the activity of proteases, which are critical in various physiological processes and disease states. This property opens avenues for its use in developing enzyme inhibitors for therapeutic purposes .

Material Science Applications

1. Advanced Materials Development

In material science, N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is explored for its potential in creating advanced materials with specific properties. Its chemical stability and reactivity make it suitable for incorporation into polymers and specialty chemicals used in various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antitumor Activity | Evaluated against cancer cell lines | Showed significant cytotoxicity; structural modifications enhanced efficacy |

| Neurological Modulation | Investigated effects on GABA-A receptors | Potential as a therapeutic agent for epilepsy; modulation of neurotransmitter systems observed |

| Biochemical Probing | Studied interactions with cellular proteins | Identified mechanisms of action; valuable for understanding disease pathways |

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the thiazolyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Antiviral Oxalamides with Thiazole Moieties

Cytochrome P450 4F11-Activated Inhibitors

Halogenated aryl groups enhance inhibitory potency against enzymes like stearoyl-CoA desaturase:

- Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) shows a 64% yield and in vitro activity linked to its chloro-fluorophenyl group, which increases electrophilicity and target engagement .

Key Insight : The 4-fluorobenzyl group in the target compound may confer similar enzyme-binding advantages as seen in Compound 26.

Flavoring Agents

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are used as umami flavor enhancers. Key features include:

- A NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with safety margins exceeding 33 million for human exposure .

- Methoxy and pyridyl groups contribute to flavor receptor (hTAS1R1/hTAS1R3) activation .

Key Insight : While the target compound’s thiazole and fluorobenzyl groups differ from S336’s flavor-optimized substituents, its safety profile could be inferred to align with oxalamides’ low toxicity .

Spectroscopic Characterization

- 19F NMR is critical for fluorinated analogs (e.g., δ -61.6 ppm for CF3 in ). The target compound’s 4-fluorobenzyl group would show distinct shifts near δ -115 to -120 ppm .

- LC-MS and HPLC data (e.g., Compound 13: m/z 479.12, 90% purity) ensure structural validation and purity, benchmarks applicable to the target compound .

Biological Activity

N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 221.19 g/mol

This compound exhibits properties that may enhance its interaction with biological targets, including the presence of a fluorine atom, which can influence lipophilicity and stability.

Synthesis

The synthesis of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide typically involves several steps:

- Preparation of Thiazole Derivative : Thiazole is synthesized via condensation reactions involving appropriate thioketones and aldehydes.

- Formation of Oxalamide : The oxalamide structure is formed by reacting the thiazole derivative with 4-fluorobenzylamine in the presence of coupling agents like oxalyl chloride.

- Purification : The final product is purified using crystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide exhibits antimicrobial properties against various bacterial strains. A study reported its effectiveness against Escherichia coli and Staphylococcus aureus , suggesting a potential application in treating infections caused by these pathogens .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. Although specific data on N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is limited, its structural analogs have demonstrated the ability to mitigate oxidative stress and inflammation in neuronal cells .

The biological activity of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is believed to involve:

- Receptor Interaction : Binding to specific receptors or enzymes, modulating their activity.

- Signal Transduction Pathways : Influencing pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various oxalamides, including N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide. The compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated breast cancer cells with varying concentrations of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide. Results indicated a dose-dependent increase in apoptotic markers, suggesting that this compound could be further developed into an anticancer therapeutic agent .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide | Yes | Yes | Limited |

| GM-90432 | Yes | Limited | Yes |

| 4-Fluorobenzylpiperazine derivatives | Yes | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.